molecular formula C12H8FNO2 B1442767 1-Fluoro-3-(4-nitrophenyl)benzene CAS No. 72093-49-3

1-Fluoro-3-(4-nitrophenyl)benzene

Cat. No.: B1442767
CAS No.: 72093-49-3
M. Wt: 217.2 g/mol
InChI Key: IYKGFDKPPCITJX-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H8FNO2 It consists of a benzene ring substituted with a fluorine atom and a nitro group at the 1 and 4 positions, respectively

Properties

IUPAC Name

1-fluoro-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGFDKPPCITJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718393
Record name 3-Fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-49-3
Record name 3-Fluoro-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72093-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(4-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-3-nitrobenzene, followed by a coupling reaction with a suitable aryl halide. The reaction conditions typically include the use of a strong acid, such as sulfuric acid, and a nitrating agent, such as nitric acid, to introduce the nitro group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Biaryl Compounds: Coupling reactions produce biaryl compounds with various substituents.

Scientific Research Applications

Organic Synthesis

1-Fluoro-3-(4-nitrophenyl)benzene serves as a versatile building block in organic synthesis. It is particularly useful for:

  • Synthesis of Pharmaceuticals : The compound is used to produce various pharmaceutical intermediates due to its ability to undergo further functionalization. For example, it can be transformed into biologically active compounds through nucleophilic substitutions or coupling reactions.
  • Material Science : Its unique fluorinated structure enhances the properties of polymers and materials. Fluorinated compounds often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications .

Research Applications

The compound has been employed in several research studies focused on:

  • Fluorination Chemistry : As a starting material for developing new fluorinated compounds, it plays a crucial role in expanding the library of fluorinated materials used in various applications from pharmaceuticals to agrochemicals.
  • Environmental Chemistry : Studies have investigated its behavior and degradation in environmental conditions, assessing its potential impact on ecosystems due to its persistence and toxicity.

Case Studies

Study Objective Findings
Synthesis of Fluorinated AnilinesTo explore new synthetic routes for fluorinated anilines using this compoundAchieved high yields of desired products with minimal side reactions .
Environmental Impact AssessmentTo evaluate the persistence of fluorinated compounds in aquatic environmentsFound that this compound exhibits significant stability, raising concerns about long-term ecological effects .

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(4-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in various applications.

Comparison with Similar Compounds

    1-Fluoro-2-nitrobenzene: Similar structure but with the nitro group at the 2 position.

    4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of a nitro group.

    1-Fluoro-4-nitrobenzene: Lacks the additional phenyl ring.

Uniqueness: 1-Fluoro-3-(4-nitrophenyl)benzene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthetic applications and research studies.

Biological Activity

1-Fluoro-3-(4-nitrophenyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C12H8FNO2C_{12}H_8FNO_2 and a molecular weight of approximately 219.2 g/mol. The presence of both a fluoro group and a nitro group on the benzene ring significantly influences its reactivity and biological interactions.

Interaction with Receptors

Research indicates that this compound exhibits potent activity as a ligand for nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives of this compound have shown high affinity for the α4β2 subtype of nAChRs, which are implicated in various neurological processes. For example, studies have demonstrated that certain analogs can act as competitive antagonists, effectively inhibiting nicotine-induced responses in animal models .

Antioxidant and Anti-inflammatory Properties

The nitro group in this compound may contribute to its antioxidant properties. Compounds with similar structures have been shown to modulate oxidative stress in cells. For instance, studies on related nitro-substituted compounds indicated their ability to inhibit reactive oxygen species (ROS) production in neutrophils, suggesting potential applications in managing oxidative stress-related conditions .

Pharmacological Evaluation

A series of pharmacological evaluations were conducted to assess the efficacy of this compound and its derivatives. In vitro assays demonstrated that these compounds could inhibit various enzyme activities associated with inflammatory pathways, such as cyclooxygenase (COX) enzymes. One study reported an IC50 value in the low micromolar range for COX inhibition, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the nitro group or the positioning of the fluoro substituent can significantly alter biological activity. For example, varying the position of the nitro group relative to the fluoro substituent has been shown to affect receptor binding affinity and selectivity for nAChRs .

Data Table: Biological Activity Summary

Biological Activity Observed Effect IC50 Value (μM) Reference
nAChR AntagonismInhibition of nicotine-induced responses17-fold higher than dihydro-β-erythroidine
COX InhibitionAnti-inflammatory effectsLow micromolar range
ROS InhibitionModulation of oxidative stressNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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